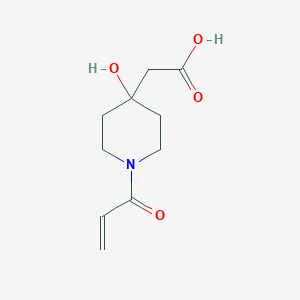

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

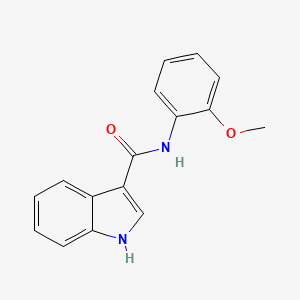

“2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 2567498-37-5 . It has a molecular weight of 213.23 . The IUPAC name for this compound is 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.23 . Other specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Kinetics Modeling in Biochemical Processes

One study explored the kinetics modeling of inhibition and utilization of mixed volatile fatty acids in the formation of polyhydroxyalkanoates by Ralstonia eutropha, emphasizing the biochemical processes involving acetic, propionic, and butyric acids as major fermentation products. This research highlights the bacterium's preference for propionic acid for cell mass synthesis and butyric acid for polymer synthesis, indicating the intricate biochemical pathways and potential applications in bioplastic production (Yu et al., 2002).

Enzyme Inhibitory Activity

Research on substituted pyrrol-1-ylacetic acids revealed their inhibitory activity on aldose reductase, an enzyme involved in diabetic complications. This study suggests potential applications in the development of therapeutic agents for managing diabetes-related conditions (Nicolaou & Demopoulos, 2003).

Synthesis and Biological Activity

Another study focused on the synthesis and biological activity of compounds obtained by reacting methyl aroylpyruvates with sulfadimidine, exploring analgesic and anti-inflammatory activities. This research opens pathways for new drug development leveraging the structural properties of these compounds (Gein et al., 2018).

Antioxidant and Inhibitory Studies

The antioxidant and selective xanthine oxidase inhibitory studies of transition metal complexes of a novel amino acid bearing Schiff base ligand were explored, demonstrating the compound's potential as inhibitors of xanthine oxidase, a key enzyme in oxidative stress and related diseases (Ikram et al., 2015).

Maillard Reaction Cascade

Research on sugar fragmentation in the Maillard reaction cascade, particularly focusing on the formation of acetic acid, sheds light on the complex chemical reactions during food processing and its implications for flavor, aroma, and nutritional value in food science (Davidek et al., 2006).

特性

IUPAC Name |

2-(4-hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMCBFEQHZHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2915842.png)

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

![3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915846.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)